3-(1-(3-(2-Bromophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione
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Description
3-(1-(3-(2-Bromophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H15BrN2O3S and its molecular weight is 383.26. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazolidin-2,4-dione (tzd) analogues, which are structurally similar to the compound , are known to interact withPPAR-γ receptors and cytoplasmic Mur ligases .
Mode of Action
The compound’s mode of action is likely to be similar to that of other TZD analogues. These analogues improve insulin resistance through PPAR-γ receptor activation and exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases
Biochemical Pathways
TZD analogues affect several biochemical pathways. They exhibit their hypoglycemic activity by improving insulin resistance, which is a key pathway in diabetes management. Their antimicrobial action is achieved by inhibiting cytoplasmic Mur ligases, enzymes involved in bacterial cell wall synthesis
Pharmacokinetics
A study on a series of thiazolidin-2,4-dione derivatives, which are structurally similar to the compound, revealed that these compounds were found to be drug-like in in-silico adme studies . This suggests that the compound may have favorable ADME properties, but further studies are needed to confirm this.
Result of Action
Tzd analogues are known to have antioxidant action by scavenging reactive oxygen species (ros) . The compound may have similar effects, but further studies are needed to confirm this.
Properties
IUPAC Name |
3-[1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c16-12-4-2-1-3-10(12)5-6-13(19)17-7-11(8-17)18-14(20)9-22-15(18)21/h1-4,11H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTZWUGDKZJOPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2Br)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.